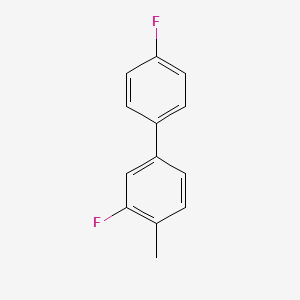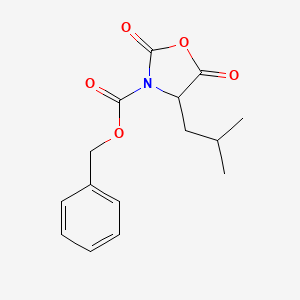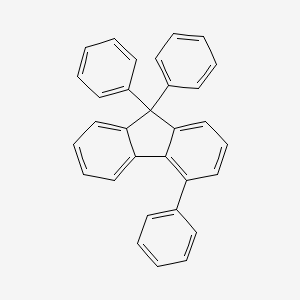
4,9,9-Triphenyl-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,9,9-Triphenyl-9H-fluorene is an organic compound with the molecular formula C31H22 and a molecular weight of 394.51 g/mol . It is a derivative of fluorene, characterized by the presence of three phenyl groups attached to the fluorene core. This compound is known for its unique structural and electronic properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 4,9,9-Triphenyl-9H-fluorene typically involves the reaction of fluorene with phenyl-containing reagents under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where fluorene is reacted with triphenylmethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include additional purification steps such as recrystallization or chromatography to achieve high purity levels required for industrial applications .
Analyse Des Réactions Chimiques
4,9,9-Triphenyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 typically yields carboxylic acids, while reduction with NaBH4 produces alcohols.
Applications De Recherche Scientifique
4,9,9-Triphenyl-9H-fluorene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structural properties make it useful in the study of molecular interactions and as a probe in fluorescence-based assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug delivery systems.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent photophysical properties
Mécanisme D'action
The mechanism by which 4,9,9-Triphenyl-9H-fluorene exerts its effects is primarily related to its electronic structure. The presence of phenyl groups enhances its ability to participate in π-π interactions, making it an effective component in electronic devices. In biological systems, its fluorescence properties allow it to act as a molecular probe, interacting with specific biomolecules and providing insights into their behavior .
Comparaison Avec Des Composés Similaires
4,9,9-Triphenyl-9H-fluorene can be compared with other fluorene derivatives such as:
9-Phenyl-9H-fluorene: Lacks the additional phenyl groups, resulting in different electronic and photophysical properties.
2,7-Dibromo-9H-fluorene: Contains bromine atoms, which significantly alter its reactivity and applications.
9,9-Dimethyl-9H-fluorene: The presence of methyl groups affects its steric and electronic characteristics.
The uniqueness of this compound lies in its combination of structural rigidity and electronic versatility, making it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C31H22 |
|---|---|
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
4,9,9-triphenylfluorene |
InChI |
InChI=1S/C31H22/c1-4-13-23(14-5-1)26-20-12-22-29-30(26)27-19-10-11-21-28(27)31(29,24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1-22H |
Clé InChI |
BDHKNVPTMCSFSB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(C3=CC=C2)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


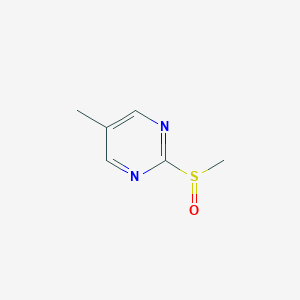
![tert-butyl 5-(hydroxymethyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate](/img/structure/B15329098.png)
![4-Chloro-8-iodopyrido[4,3-d]pyrimidine](/img/structure/B15329105.png)
![5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3(2H)-one](/img/structure/B15329108.png)
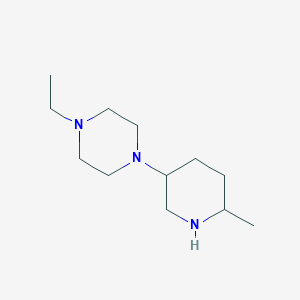
![2-cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide](/img/structure/B15329123.png)

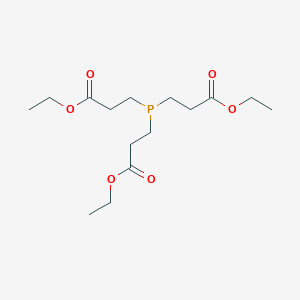
![[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]methanol](/img/structure/B15329136.png)
![(3aR,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrol-2-iuM carboxyfor](/img/structure/B15329144.png)


